

Spectroscopic data for "Hept-1-en-5-yne" (NMR, IR, mass spectrometry)

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Compound of Interest

Compound Name: Hept-1-EN-5-yne

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An In-depth Technical Guide to the Spectroscopic Data of Hept-1-en-5-yne

This technical guide offers a detailed overview of the spectroscopic data for **Hept-1-en-5-yne** (also known as hept-5-en-1-yne), a valuable synthon in organic chemistry.[1] The document is intended for researchers, scientists, and professionals in drug development, providing predicted spectral data, comprehensive experimental protocols, and a logical workflow for the structural elucidation of this compound.

Hept-1-en-5-yne is an unsaturated hydrocarbon with the molecular formula C_7H_{10} , containing both a terminal alkene and a terminal alkyne functional group.[2] Its characterization is essential for confirming its structure and ensuring purity in synthetic applications.[1] This guide focuses on the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While a complete, experimentally verified public dataset for **Hept-1-en-5-yne** is not readily available, the following tables summarize predicted data based on established principles for similar chemical structures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

Table 1: Predicted ^1H NMR Data for **Hept-1-en-5-yne** (in CDCl_3)^[1]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~5.85 - 5.75	m	-
H-2 (trans to alkyl)	~5.02	ddt	$J \approx 17.1, 1.5, 1.5$
H-2 (cis to alkyl)	~4.97	ddt	$J \approx 10.2, 1.5, 1.2$
H-3	~2.15	dt	$J \approx 7.0, 2.7$
H-4	~2.28	q	$J \approx 7.0$
H-6	~1.95	t	$J \approx 2.7$

| H-7 | ~1.75 | s | - |

Table 2: Predicted ^{13}C NMR Data for **Hept-1-en-5-yne** (in CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	~138.0
C-2	~115.0
C-3	~32.5
C-4	~18.0
C-5	~84.0
C-6	~69.0

| C-7 | ~4.5 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Data for **Hept-1-en-5-yne**

Functional Group	Absorption Range (cm ⁻¹)	Bond	Description
Alkyne C-H	~3300	≡C-H	Stretch
Alkene C-H	~3080	=C-H	Stretch
Alkyl C-H	~2960-2850	-C-H	Stretch
Alkyne C≡C	~2120	-C≡C-	Stretch (Terminal)
Alkene C=C	~1640	-C=C-	Stretch

| Alkene C-H Bend | ~990 and ~910 | =C-H | Out-of-plane bend |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[1\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data for **Hept-1-en-5-yne**

m/z Value	Interpretation
94	Molecular Ion (M⁺)[3]
79	[M - CH ₃] ⁺
67	[M - C ₂ H ₃] ⁺ (loss of vinyl group)
53	[M - C ₃ H ₅] ⁺ (loss of allyl group)
41	Propargyl cation [C ₃ H ₃] ⁺ or Allyl cation [C ₃ H ₅] ⁺

| 39 | Cyclopropenyl cation [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **Hept-1-en-5-yne** in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3).^{[1][4]} Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).^[1] Transfer the solution to a clean, dry 5 mm NMR tube.^{[1][5]} For quantitative ^{13}C NMR, a paramagnetic relaxation agent like $\text{Cr}(\text{acac})_3$ may be added to shorten relaxation times.^[6]
- Instrument Parameters (400 MHz Spectrometer):
 - ^1H NMR: A standard single-pulse experiment is typically used.^[1] Set the spectral width to 10-12 ppm, acquisition time to 2-3 seconds, and relaxation delay to 1-2 seconds.^[1] Acquire 16-64 scans for a good signal-to-noise ratio.^[1]
 - ^{13}C NMR: A proton-decoupled single-pulse experiment is standard, resulting in a spectrum where all carbon signals are singlets.^{[1][7]} Use a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.^[1] Due to the low natural abundance and weaker magnetic moment of ^{13}C , a larger number of scans (1024-4096) is required.^{[1][7]}
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.^[8]

FT-IR Spectroscopy Protocol

- Sample Preparation: As **Hept-1-en-5-yne** is a liquid, it can be analyzed directly.
 - Neat Liquid (Salt Plates): Place a single drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.^[9]
 - Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).^{[5][10]} This method is often simpler and requires less sample preparation.^[5]
- Data Acquisition:

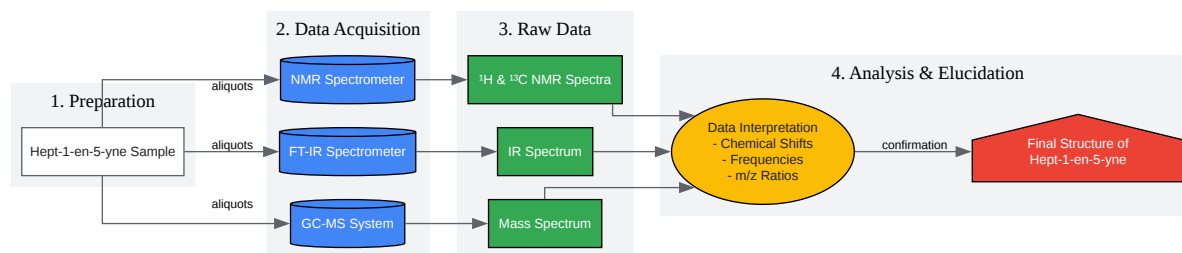
- First, acquire a background spectrum of the clean, empty salt plates or ATR crystal.^[11] This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).
- Place the prepared sample in the spectrometer and acquire the spectrum. Select an appropriate spectral range, typically 4000 to 400 cm⁻¹.^[10] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.^[10]
- Spectral Interpretation: Analyze the resulting spectrum by identifying characteristic absorption peaks corresponding to the functional groups present in the molecule.^[10]

Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Hept-1-en-5-yne** (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.^[1]
- GC-MS Parameters:
 - Gas Chromatograph (GC): Use a non-polar capillary column (e.g., HP-5ms). Set the injector temperature to 250 °C. Use Helium as the carrier gas at a constant flow of 1 mL/min. A typical oven program would be to start at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C.^[1]
 - Mass Spectrometer (MS): Use Electron Ionization (EI) at 70 eV as the ionization mode.^[1] Set the ion source temperature to 230 °C and the mass range to scan from m/z 35 to 350.^[1]
- Data Analysis: The GC will separate the components of the sample before they enter the mass spectrometer. Analyze the mass spectrum of the peak corresponding to **Hept-1-en-5-yne**. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the structural assignment.^[12]

Workflow Visualization

The logical workflow for the comprehensive spectroscopic analysis of **Hept-1-en-5-yne** is depicted in the diagram below. This process illustrates the path from sample preparation through data acquisition and analysis to the final structural elucidation.



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Caption: A workflow diagram for the spectroscopic analysis of **Hept-1-en-5-yne**.

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